1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone
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Overview
Description
1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone is a chemical compound with the molecular formula C13H16N2O4 It is characterized by the presence of a hydroxypiperidine group and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor followed by the introduction of the hydroxypiperidine moiety. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in the piperidine ring can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.
Scientific Research Applications
1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxypiperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The nitrophenyl group may contribute to the compound’s reactivity and ability to form stable complexes with target molecules. These interactions can lead to changes in cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone can be compared with other similar compounds, such as:
4-Hydroxypiperidine: A simpler analog with similar structural features but lacking the nitrophenyl group.
2-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents on the aromatic ring.
Piperidine-based compounds:
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
1-[5-(4-hydroxypiperidin-1-yl)-2-nitrophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)12-8-10(2-3-13(12)15(18)19)14-6-4-11(17)5-7-14/h2-3,8,11,17H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKJSZFTLQBFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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